molecular formula C14H12N2O3S B12528529 Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- CAS No. 651749-14-3

Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]-

Cat. No.: B12528529
CAS No.: 651749-14-3
M. Wt: 288.32 g/mol
InChI Key: DTCUORJOLDXQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- (CAS: 651749-14-3) is a benzoic acid derivative featuring a hybrid heterocyclic scaffold. Its molecular formula is C₁₄H₁₂N₂O₃S, with a molecular weight of 300.32 g/mol . Structurally, it comprises:

  • A benzoic acid moiety (providing carboxylic acid functionality for hydrogen bonding and solubility).
  • A 2-oxoimidazolidinyl group (a five-membered ring containing two nitrogen atoms and a ketone group).
  • A 2-thienyl substituent (a sulfur-containing heteroaromatic ring) attached to the imidazolidinone ring.

Properties

CAS No.

651749-14-3

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

3-(2-oxo-3-thiophen-2-ylimidazolidin-1-yl)benzoic acid

InChI

InChI=1S/C14H12N2O3S/c17-13(18)10-3-1-4-11(9-10)15-6-7-16(14(15)19)12-5-2-8-20-12/h1-5,8-9H,6-7H2,(H,17,18)

InChI Key

DTCUORJOLDXQAN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=CC=CC(=C2)C(=O)O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- typically involves multi-step organic reactions. One common method includes the reaction of benzoic acid derivatives with thienyl-substituted imidazolidinones under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-pressure systems to optimize the reaction conditions. The use of catalysts like palladium or rhodium complexes can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, imidazolidines, and various substituted benzoic acid derivatives .

Scientific Research Applications

Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The compound’s structure allows it to bind to active sites, altering the function of the target molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzoic Acid Derivatives

Compound Name Substituents on Imidazolidinone Molecular Formula Molecular Weight (g/mol) Key Features Reference
Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- (Target Compound) 2-Thienyl C₁₄H₁₂N₂O₃S 300.32 Sulfur-containing heteroaromatic ring
Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- 3,5-Difluorophenyl C₁₆H₁₂F₂N₂O₃ 330.28 Fluorinated aromatic group
Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]- 3-Fluorophenyl C₁₆H₁₃FN₂O₃ 300.28 Monofluorinated substituent
Benzoic acid, 4-methoxy-3-[2-oxo-3-(4-(trifluoromethyl)phenyl)-1-imidazolidinyl]- 4-Trifluoromethylphenyl C₁₈H₁₅F₃N₂O₄ 404.32 Strong electron-withdrawing CF₃ group
3-(2-Oxoimidazolidin-1-yl)benzoic acid None (unsubstituted imidazolidinone) C₁₀H₁₀N₂O₃ 206.20 Simplest analog with no aryl substituents

Physicochemical and Pharmacological Properties

Electronic and Solubility Profiles

  • The sulfur atom may enhance metal-binding capacity .
  • Fluorinated Analogs (e.g., ) : Fluorine atoms increase lipophilicity (logP ~2.5–3.0) and metabolic stability but reduce aqueous solubility compared to the thienyl derivative.

Biological Activity

Benzoic acid derivatives, particularly those containing imidazolidine and thienyl groups, have garnered significant interest in pharmaceutical and biochemical research due to their diverse biological activities. This article delves into the biological activity of the compound “Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]-”, summarizing its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C₁₁H₉N₃O₂S
  • Molecular Weight : 233.27 g/mol

This compound features a benzoic acid moiety attached to a 2-oxo-3-(2-thienyl)-1-imidazolidinyl group, which contributes to its unique biological properties.

Biological Activity Overview

Benzoic acid derivatives have been studied for various biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that benzoic acid derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing thienyl groups have shown enhanced efficacy compared to their non-substituted counterparts .
  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of key enzymes involved in metabolic pathways. Specifically, it has been linked to the activation of proteasomal and autophagic pathways, which are crucial for cellular homeostasis and protein degradation .
  • Cytotoxic Effects : Investigations into the cytotoxicity of similar benzoic acid derivatives have revealed low toxicity in various cancer cell lines, suggesting a favorable therapeutic index for potential drug development .

The biological activities of benzoic acid derivatives can be attributed to several mechanisms:

  • Protein Interaction Modulation : The compound has been shown to interact with proteins involved in the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP), promoting cellular clearance mechanisms that are often impaired in diseases such as cancer and neurodegeneration .
  • Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant capabilities, helping to mitigate oxidative stress within cells, which is a contributing factor in various diseases .
  • Tyrosinase Inhibition : Certain derivatives have demonstrated tyrosinase inhibitory activity, which is significant in the context of skin conditions and cosmetic applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of benzoic acid derivatives against common pathogens. The results indicated that compounds with thienyl substitutions exhibited increased potency against Staphylococcus aureus and Escherichia coli. These findings underscore the potential for developing new antimicrobial agents based on this scaffold.

Case Study 2: Enzyme Activation

In vitro assays conducted on human foreskin fibroblasts revealed that specific benzoic acid derivatives significantly activated cathepsins B and L, enzymes crucial for protein degradation. This activation was measured using fluorogenic substrates, demonstrating a marked increase in enzyme activity compared to controls .

Applications in Research and Industry

The compound “Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]-” has potential applications across various fields:

  • Pharmaceutical Development : As an intermediate in drug synthesis targeting neurological disorders.
  • Biochemical Research : For studies on enzyme inhibition and metabolic pathways.
  • Material Science : In formulations to enhance mechanical properties.
  • Agricultural Chemistry : In developing effective agrochemicals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.